molecular formula C12H25NO B13305552 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol

4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol

Cat. No.: B13305552
M. Wt: 199.33 g/mol
InChI Key: LSXZSNMJVNHOGW-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an amino group attached to a pentanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol typically involves the reaction of 3-methylcyclopentylamine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentan-1-ol: This compound has a similar structure but lacks the cyclopentyl ring.

    4-Methyl-2-pentanol: This compound is structurally similar but does not contain the amino group.

Uniqueness

4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol

InChI

InChI=1S/C12H25NO/c1-9(2)6-12(8-14)13-11-5-4-10(3)7-11/h9-14H,4-8H2,1-3H3

InChI Key

LSXZSNMJVNHOGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC(CC(C)C)CO

Origin of Product

United States

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